5-Cycloheptylisoxazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18230141
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO3 |
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Molecular Weight | 209.24 g/mol |
IUPAC Name | 5-cycloheptyl-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H15NO3/c13-11(14)9-7-10(15-12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,13,14) |
Standard InChI Key | XVTLAMNEAZRLRN-UHFFFAOYSA-N |
Canonical SMILES | C1CCCC(CC1)C2=CC(=NO2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 5-cycloheptylisoxazole-3-carboxylic acid is C₁₁H₁₅NO₃, derived from the isoxazole ring (C₃H₃NO) augmented by a cycloheptyl substituent (C₇H₁₃) and a carboxylic acid group (-COOH). Key structural features include:
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Isoxazole core: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, conferring aromatic stability and dipole-mediated reactivity .
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Cycloheptyl group: A seven-membered aliphatic ring introduced at position 5, likely enhancing lipophilicity and influencing steric interactions in biological systems .
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Carboxylic acid moiety: Positioned at carbon 3, this group enables hydrogen bonding and salt formation, critical for solubility and target binding .
Comparative analysis with structurally similar compounds, such as 3-(benzyloxy)isoxazole-5-carboxylic acid (CAS 2552-54-7), reveals analogous physicochemical trends. For instance, the density of such derivatives typically ranges between 1.2–1.4 g/cm³, while boiling points exceed 400°C due to strong intermolecular hydrogen bonding .
Synthetic Methodologies
While no direct synthesis of 5-cycloheptylisoxazole-3-carboxylic acid has been documented, established routes for analogous isoxazole-carboxylic acids provide viable blueprints:
Cycloaddition-Based Approaches
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis . For 5-cycloheptyl substitution:
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Nitrile oxide generation: Cycloheptanone oxime may be treated with chlorinating agents (e.g., Cl₂, NCS) to form the corresponding nitrile oxide .
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Cycloaddition: Reaction with propiolic acid (HC≡C-COOH) under copper(I) catalysis yields the 3-carboxy-5-cycloheptylisoxazole scaffold .
This method, adapted from Hansen et al. (2005), offers regioselectivity and moderate yields (60–75%) .
Functional Group Interconversion
Alternative strategies involve post-cyclization modifications:
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Hydroxylamine cyclocondensation: Cycloheptyl-substituted β-diketones react with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring, followed by oxidation of a 3-methyl group to carboxylic acid .
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Cross-coupling reactions: Suzuki-Miyaura coupling of 5-bromoisoxazole-3-carboxylates with cycloheptylboronic acids could introduce the cycloheptyl group, though this remains speculative without experimental validation .
Physicochemical and Spectroscopic Properties
Extrapolating from related compounds, 5-cycloheptylisoxazole-3-carboxylic acid is predicted to exhibit the following properties:
Spectroscopic signatures:
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IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch), and 1550–1600 cm⁻¹ (isoxazole ring vibrations) .
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¹H NMR: Cycloheptyl protons resonate at δ 1.4–1.8 ppm (multiplet), isoxazole H-4 at δ 6.2–6.5 ppm (singlet), and carboxylic acid proton at δ 12–13 ppm (broad) .
Future Directions
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Synthetic optimization: Develop one-pot methodologies using green solvents (e.g., deep eutectic solvents) to improve yield and sustainability .
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Biological screening: Prioritize assays against ESKAPE pathogens and Mtb strains to identify lead candidates .
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Structure-activity relationship (SAR) studies: Systematically vary the 5-position substituent (cycloheptyl vs. aryl, alkyl) to delineate pharmacophoric requirements .
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